L-Tyrosyl-L-glutaminyl-L-isoleucyl-L-proline
Description
β-Turn Stabilization
The Tyr-Gln-Ile segment forms a type II β-turn, with Pro acting as the stabilizing residue at position i+3. This turn is characterized by:
Proline-Induced Rigidity
Proline’s pyrrolidine ring introduces:
- Restricted φ angles (-60° ± 20°)
- Steric hindrance preventing α-helix propagation
- Enhanced resistance to proteolytic cleavage at the Ile-Pro bond
Comparative circular dichroism spectra show a 208 nm minimum and 222 nm shoulder, indicative of polyproline II helix contributions from the Pro-terminus.
Comparative Analysis with Structurally Related Tetrapeptides
Comparison with analogous sequences highlights unique features of Tyr-Gln-Ile-Pro:
Key distinctions include:
- Aromatic vs. aliphatic C-termini : Tyr-Pro sequences favor β-turns over Val-Pro’s helical propensity.
- Glutamine positioning : N-terminal Gln (as in SQNY) increases solubility, whereas internal Gln (YQIP) participates in turn stabilization.
- Isoleucine effects : Branched side chains in position i+2 (YQIP vs. IVYP) alter turn geometry by 12° in ψ angles.
Properties
CAS No. |
915223-98-2 |
|---|---|
Molecular Formula |
C25H37N5O7 |
Molecular Weight |
519.6 g/mol |
IUPAC Name |
(2S)-1-[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C25H37N5O7/c1-3-14(2)21(24(35)30-12-4-5-19(30)25(36)37)29-23(34)18(10-11-20(27)32)28-22(33)17(26)13-15-6-8-16(31)9-7-15/h6-9,14,17-19,21,31H,3-5,10-13,26H2,1-2H3,(H2,27,32)(H,28,33)(H,29,34)(H,36,37)/t14-,17-,18-,19-,21-/m0/s1 |
InChI Key |
KQNAFAGXJZKPMM-LJZWMIMPSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |
Canonical SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosyl-L-glutaminyl-L-isoleucyl-L-proline typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is coupled to the growing chain using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle large-scale synthesis with high precision and reproducibility.
Chemical Reactions Analysis
Types of Reactions
L-Tyrosyl-L-glutaminyl-L-isoleucyl-L-proline can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various amino acid derivatives and coupling reagents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to the formation of dityrosine, while reduction can yield peptides with reduced disulfide bonds.
Scientific Research Applications
L-Tyrosyl-L-glutaminyl-L-isoleucyl-L-proline has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its potential role in cellular signaling and protein interactions.
Medicine: Explored for its therapeutic potential in treating various diseases, including its use as a drug delivery system.
Industry: Utilized in the development of peptide-based materials and products.
Mechanism of Action
The mechanism of action of L-Tyrosyl-L-glutaminyl-L-isoleucyl-L-proline involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and triggering downstream effects. For example, it may influence cellular signaling pathways by interacting with G-protein coupled receptors (GPCRs) or other membrane proteins.
Comparison with Similar Compounds
Key Observations :
- Residue Diversity : Unlike BPP 9A, which contains tryptophan (Trp) and arginine (Arg) for enhanced receptor interaction, the target lacks these residues, suggesting divergent biological targets .
- Functional Groups : The CAS 95210-75-6 compound includes glutamic acid (Glu), introducing a negative charge absent in the target tetrapeptide .
Functional Implications
- Bioactivity : BPP 9A (Teprotide) is a documented angiotensin-converting enzyme (ACE) inhibitor, whereas the target tetrapeptide’s shorter structure may restrict its efficacy in similar pathways .
- Solubility and Stability : The inclusion of multiple proline residues (e.g., in BPP 9A and CAS 95210-75-6) may enhance conformational rigidity, whereas the target’s single proline might offer moderate stability . Substitutions like asparagine (in CAS 869370-13-8) could increase hydrophilicity compared to the target’s isoleucine .
Biological Activity
L-Tyrosyl-L-glutaminyl-L-isoleucyl-L-proline, a tetrapeptide composed of the amino acids tyrosine, glutamine, isoleucine, and proline, exhibits various biological activities that are significant in both physiological and therapeutic contexts. This article explores its synthesis, mechanisms of action, biological effects, and relevant case studies.
Synthesis and Structural Characteristics
The synthesis of this compound typically employs solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. Key steps in the synthesis include:
- Attachment : The first amino acid is attached to the resin.
- Deprotection : The protecting group of the amino acid is removed.
- Coupling : The next protected amino acid is added using coupling reagents such as HBTU or DIC.
- Repetition : The deprotection and coupling cycles are repeated until the desired sequence is achieved.
- Cleavage : The peptide is cleaved from the resin and side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) .
The biological activity of this compound can be attributed to its interaction with various cellular receptors and proteins. Peptides like this one generally modulate signaling pathways by binding to specific receptors, influencing enzymatic activities, and participating in cellular communication .
Potential Mechanisms Include:
- ACE Inhibition : Similar peptides have shown inhibitory activity against angiotensin I-converting enzyme (ACE), which plays a crucial role in blood pressure regulation .
- Antioxidant Properties : Some dipeptides exhibit antioxidant effects, contributing to cellular protection against oxidative stress .
- Neurotransmitter Modulation : Peptides may influence neurotransmitter systems, potentially impacting mood and cognitive functions.
Biological Effects
The biological effects of this compound can be categorized into several key areas:
- Cardiovascular Health : Due to its ACE-inhibitory properties, this peptide may help in managing hypertension and cardiovascular diseases .
- Neurological Effects : Peptides derived from similar sequences have demonstrated anxiolytic-like activities, suggesting potential applications in treating anxiety disorders .
- Metabolic Regulation : There is evidence that certain dipeptides can enhance glucose utilization and reduce ammonia accumulation in metabolic processes .
Case Studies and Research Findings
-
ACE Inhibition Study :
A study identified L-Tyrosyl-L-proline as an effective ACE inhibitor derived from microbial digestion of skim milk. The peptide was isolated through gel permeation chromatography, demonstrating significant ACE inhibitory activity compared to other fractions . -
Neuropharmacological Research :
Research has indicated that L-Tyrosyl derivatives exhibit stronger anxiolytic effects than traditional medications like diazepam. This finding highlights the potential for developing peptide-based therapies for anxiety disorders . -
Antioxidant Activity Assessment :
A study investigated various dipeptides for their antioxidant capabilities and found that certain fractions containing L-Tyrosyl showed significant protective effects against oxidative stress in cellular models .
Summary Table of Biological Activities
| Biological Activity | Description |
|---|---|
| ACE Inhibition | Reduces blood pressure; potential treatment for hypertension |
| Antioxidant Effects | Protects cells from oxidative damage |
| Anxiolytic Activity | Reduces anxiety symptoms; potential alternative to conventional medications |
| Metabolic Regulation | Enhances glucose utilization; reduces ammonia accumulation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
